molecular formula C15H18N2O2S B2870884 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1235286-71-1

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2870884
CAS No.: 1235286-71-1
M. Wt: 290.38
InChI Key: NVZHXEFHCOGTFB-UHFFFAOYSA-N
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Description

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide is an organic compound with a complex structure that includes a thiazole ring and a methoxybenzyl group

Mechanism of Action

Target of Action

The primary target of this compound is the mitochondrial succinate dehydrogenase in actively respiring cells . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .

Mode of Action

The compound interacts with its target by being reduced by succinate dehydrogenase in the mitochondria of active cells . This reduction converts the water-soluble compound into an insoluble purple formazan .

Biochemical Pathways

The compound affects the citric acid cycle and the electron transport chain, both of which are vital for cellular respiration . The reduction of the compound to formazan can be seen as a downstream effect of these pathways .

Pharmacokinetics

It is known that the compound is sparingly soluble in water and ethanol, but soluble in dmso . This suggests that the compound’s bioavailability may be influenced by the solvent used.

Result of Action

The reduction of the compound to formazan results in the accumulation of purple crystals in the cells . The amount of formazan produced is directly proportional to the number of active cells . Therefore, the optical density of the formazan solution, measured at a wavelength of 490nm, can be used to determine cell viability .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored at room temperature and protected from light . Furthermore, the compound’s solubility in different solvents suggests that the choice of solvent can significantly impact its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide typically involves the reaction of 2,4-dimethylthiazole with 4-methoxybenzylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C, and requires a catalyst such as pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halides and thiols.

Scientific Research Applications

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethylthiazole
  • 4-methoxybenzylamine
  • Acetamide derivatives

Uniqueness

What sets 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-14(20-11(2)17-10)8-15(18)16-9-12-4-6-13(19-3)7-5-12/h4-7H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZHXEFHCOGTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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